molecular formula C18H23ClN2 B562986 Desipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-34-0

Desipramine-2,4,6,8-d4 Hydrochloride

Cat. No.: B562986
CAS No.: 61361-34-0
M. Wt: 306.9 g/mol
InChI Key: XAEWZDYWZHIUCT-TUJKZWLVSA-N
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Description

Desipramine-d4 (hydrochloride) is a deuterated form of desipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as an internal standard in mass spectrometry for the quantification of desipramine. The deuterium atoms in desipramine-d4 replace hydrogen atoms, providing a stable isotope that aids in accurate measurement and analysis .

Mechanism of Action

Target of Action

Desipramine-2,4,6,8-d4 Hydrochloride, a tricyclic antidepressant, primarily targets noradrenalin transporters (NET) . It also inhibits serotonin reuptake to a lesser extent . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

Desipramine selectively blocks the reuptake of norepinephrine from the neuronal synapse . This increased availability enhances the transmission of neuronal signals .

Biochemical Pathways

The enhanced norepinephrine signaling can affect various biochemical pathways. It is believed that many depressions have a biochemical basis in the form of a relative deficiency of neurotransmitters such as norepinephrine and serotonin . By increasing the availability of these neurotransmitters, desipramine can help rectify this deficiency .

Pharmacokinetics

It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life ranges from 12-30 hours , and it is excreted via urine and feces .

Result of Action

The increased norepinephrine levels in the synaptic cleft enhance neuronal signaling, which can lead to an improvement in mood . This makes desipramine effective in the treatment of depression . It’s important to note that the response to desipramine can vary among individuals and the full antidepressant effect may take a few weeks to manifest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the individual’s overall health, age, presence of other medications, and genetic factors (like variations in the CYP2D6 enzyme) can impact the metabolism and effectiveness of the drug . It’s also worth noting that the drug’s action can be influenced by the patient’s mental state and environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desipramine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the desipramine molecule. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of desipramine-d4 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Desipramine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desipramine-d4 (hydrochloride) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Desipramine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry, offering advantages over non-deuterated analogs in terms of precision and reliability .

Biological Activity

Desipramine-2,4,6,8-d4 hydrochloride is a deuterated form of desipramine, a tricyclic antidepressant (TCA) primarily used in the treatment of depression and certain types of neuropathic pain. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Desipramine

Desipramine is known for its ability to inhibit the reuptake of norepinephrine and serotonin in the brain, contributing to its antidepressant effects. The deuterated version, this compound, is utilized as an internal standard in pharmacokinetic studies due to its unique isotopic signature which aids in quantification through mass spectrometry techniques .

Desipramine acts primarily by:

  • Inhibition of Neurotransmitter Reuptake : It inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), enhancing the levels of these neurotransmitters in the synaptic cleft. The inhibition constants (Kis) for human SERT and NET are 3.5 nM and 163 nM respectively .
  • Receptor Antagonism : It antagonizes several receptors including:
    • 5-HT2A receptor (Ki = 115 nM)
    • α1-adrenergic receptor (Ki = 23 nM)
    • Histamine H1 and muscarinic acetylcholine receptors .

Antidepressant Effects

Research indicates that desipramine significantly reduces immobility time in the forced swim test, a common model for assessing antidepressant activity in rodents. Doses as low as 3.2 mg/kg have shown efficacy .

Neuropathic Pain Management

Desipramine has been evaluated for its effectiveness in treating neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia. In clinical trials involving 177 participants, dosages ranged from 12.5 mg to 250 mg daily. The most commonly used dose was between 100 mg to 150 mg daily after titration . The studies indicated a significant reduction in pain levels compared to placebo.

Synergistic Effects with Chemotherapeutics

A notable study demonstrated that desipramine enhances the cytotoxic effects of platinum-based chemotherapeutics like cisplatin. Specifically, it increased apoptosis rates in colorectal carcinoma cell lines when combined with these drugs. This effect appears to be time- and concentration-dependent, with maximum synergy observed at specific dosages .

Case Studies

Case Study 1: Efficacy in Cancer Treatment
In a study examining the effects of desipramine on HCT116 colorectal carcinoma cells treated with cisplatin, it was found that desipramine significantly increased apoptosis from approximately 27% to about 80% when used in combination with cisplatin at optimal concentrations .

Case Study 2: Neuropathic Pain Trials
Five clinical trials assessed the efficacy of desipramine for neuropathic pain management. Results showed a consistent reduction in pain scores among participants treated with desipramine compared to those receiving placebo or alternative treatments like fluoxetine or amitriptyline .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism/Effect Reference
AntidepressantInhibits SERT and NET
Neuropathic Pain ReliefReduces pain in diabetic neuropathy
Synergistic Chemotherapy EffectsEnhances cisplatin-induced apoptosis

Properties

IUPAC Name

N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWZDYWZHIUCT-TUJKZWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661889
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61361-34-0
Record name 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61361-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Desipramine-2,4,6,8-d4 Hydrochloride
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